Methyl 2-aminoethyl(isopropyl)carbamate
Overview
Description
Methyl 2-aminoethyl(isopropyl)carbamate is an organic compound with the molecular formula C7H16N2O2. This compound is a type of carbamate, which is a functional group characterized by the presence of a carbamate group (–NHCOO–). Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties.
Mechanism of Action
Target of Action
Methyl 2-aminoethyl(isopropyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, especially in the synthesis of peptides . Therefore, the primary targets of this compound are likely to be amines present in biological systems .
Mode of Action
This compound interacts with its targets (amines) by forming a carbamate linkage . This linkage is stable and can protect the amine group from unwanted reactions during the synthesis of peptides . The carbamate linkage can be removed under relatively mild conditions, allowing the amine to participate in subsequent reactions .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involved in peptide synthesis . By protecting amines, it prevents them from reacting prematurely or undesirably during the synthesis process . This allows for the controlled formation of peptide bonds, which are crucial for the structure and function of proteins .
Pharmacokinetics
The pharmacokinetics of this compound, like other carbamates, would largely depend on its specific use and the conditions under which it is applied . As a protecting group in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as the nature of the peptide being synthesized, the reaction conditions, and the methods used for its installation and removal .
Result of Action
The result of the action of this compound is the successful protection of amines during peptide synthesis . This leads to the formation of peptides with the desired sequence and structure .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction environment . For example, carbamates can be installed and removed under relatively mild conditions, suggesting that they are stable under a range of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-aminoethyl(isopropyl)carbamate typically involves the reaction of isopropyl chloroformate with 2-aminoethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate ester, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminoethyl(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve aqueous or organic solvents at temperatures ranging from 0-50°C.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran at low temperatures (-78 to 0°C).
Substitution: Nucleophiles such as amines or alcohols; reactions are carried out in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carbamate derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced carbamate groups.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Methyl 2-aminoethyl(isopropyl)carbamate has several scientific research applications:
Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Similar in structure but with an ethyl group instead of a methyl group.
Isopropyl carbamate: Contains an isopropyl group similar to methyl 2-aminoethyl(isopropyl)carbamate but lacks the aminoethyl group.
Phenyl carbamate: Features a phenyl group, offering different chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of the aminoethyl and isopropyl groups, which confer specific chemical properties and reactivity.
Properties
IUPAC Name |
methyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6(2)9(5-4-8)7(10)11-3/h6H,4-5,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSRGSVTSBVJHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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